
Didodecyl sulfite
Vue d'ensemble
Description
Didodecyl sulfite is an organic compound with the chemical formula C24H50O3S. It is a sulfite ester derived from dodecyl alcohol and sulfurous acid. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecyl sulfite can be synthesized through the esterification of dodecyl alcohol with sulfurous acid. The reaction typically involves the following steps:
Reaction of Dodecyl Alcohol with Sulfurous Acid: Dodecyl alcohol is reacted with sulfurous acid under controlled conditions to form this compound.
Catalysts and Solvents: The reaction may require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate. Solvents like dichloromethane or toluene can be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl sulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to dodecyl alcohol and sulfurous acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
Oxidation: Sulfonates
Reduction: Dodecyl alcohol and sulfurous acid
Substitution: Various substituted sulfites depending on the nucleophile used
Applications De Recherche Scientifique
Didodecyl sulfite has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of didodecyl sulfite involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where oil and water phases need to be mixed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl benzene sulfonate: A surfactant used in detergents with a benzene ring in its structure.
Dodecyl alcohol: The alcohol precursor used in the synthesis of didodecyl sulfite.
Uniqueness
This compound is unique due to its specific combination of dodecyl chains and sulfite ester group, which imparts distinct surfactant properties. Its ability to undergo various chemical reactions also makes it versatile for different applications.
Propriétés
IUPAC Name |
didodecyl sulfite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O3S/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEJTGAIIAPHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290140 | |
| Record name | didodecyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-52-5 | |
| Record name | Didodecyl sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didodecyl sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | didodecyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


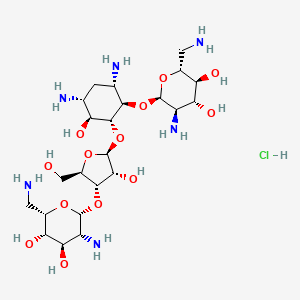
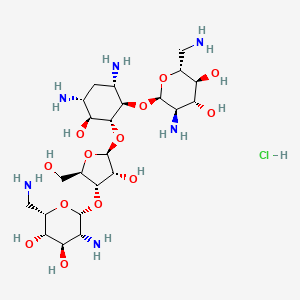

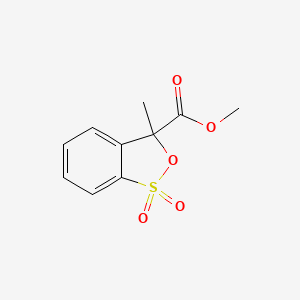
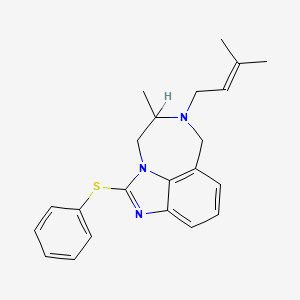
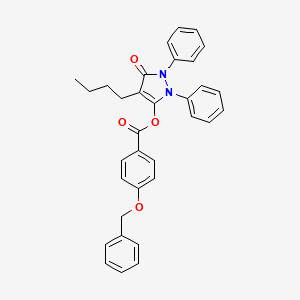
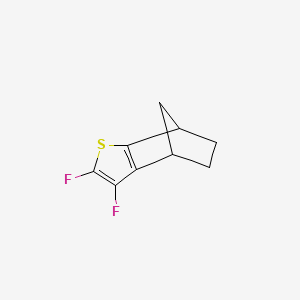
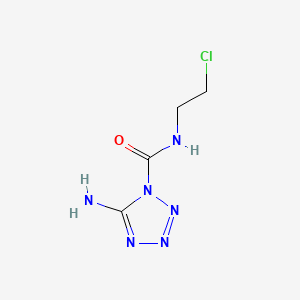
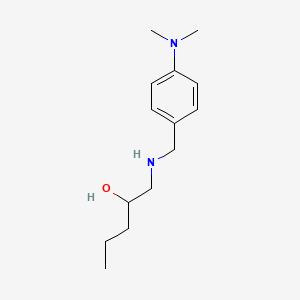
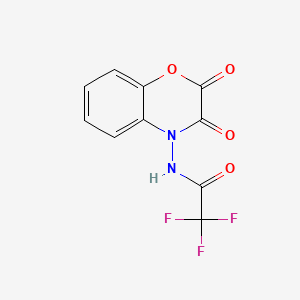
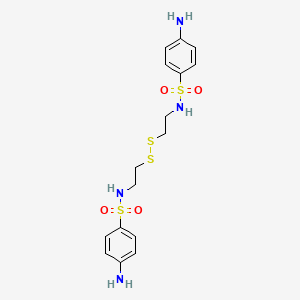
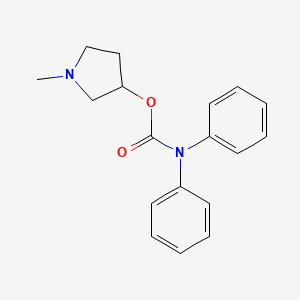
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
